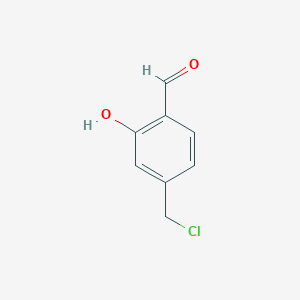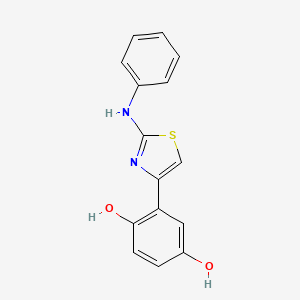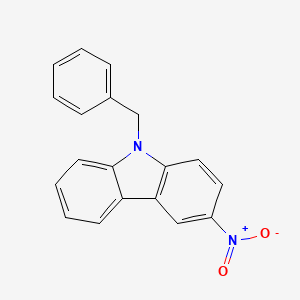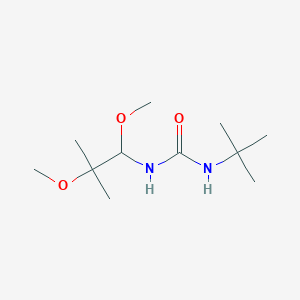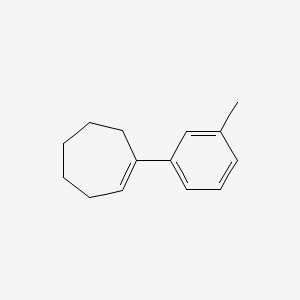
1-(3-Methylphenyl)cycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)cycloheptene is an organic compound belonging to the class of cycloalkenes It features a seven-membered ring structure with a methylphenyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of organocerium reagents with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes . Another method includes the regioselective oxidative allylic C(sp3)-H arylation of unactivated terminal and internal olefins with heteroaryl boronic acids catalyzed by Cu2O .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) for electrophilic aromatic substitution or sodium amide (NaNH2) for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cycloheptane derivatives.
Substitution: Brominated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)cycloheptene involves its interaction with molecular targets through various pathways. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic adducts . Additionally, it can participate in electrophilic and nucleophilic substitution reactions, affecting the electronic structure and reactivity of the molecule .
Comparación Con Compuestos Similares
Cycloheptene: A seven-membered ring cycloalkene with similar structural features but without the methylphenyl group.
Cyclohexene: A six-membered ring cycloalkene with different ring strain and reactivity.
Cyclooctene: An eight-membered ring cycloalkene with distinct physical and chemical properties.
Uniqueness: 1-(3-Methylphenyl)cycloheptene is unique due to the presence of the methylphenyl group, which imparts specific electronic and steric effects, influencing its reactivity and potential applications. The compound’s ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to other cycloalkenes.
Propiedades
| 93896-82-3 | |
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-7-6-10-14(11-12)13-8-4-2-3-5-9-13/h6-8,10-11H,2-5,9H2,1H3 |
Clave InChI |
MSPDQLVFMLVLFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/no-structure.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
